![molecular formula C14H10BrClO2S B12562914 1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene CAS No. 201359-85-5](/img/structure/B12562914.png)
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene is an organic compound with the molecular formula C14H10BrClO2S. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene typically involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl group.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. The methods used are similar to those in laboratory synthesis but are scaled up and may involve continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen.
Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions may lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the sulfonyl group can engage in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene
- 1-Bromo-4-[2-(4-bromophenyl)ethenyl]benzene
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Uniqueness
1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene is unique due to the presence of both bromine and chlorine atoms along with a sulfonyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
201359-85-5 |
|---|---|
Molecular Formula |
C14H10BrClO2S |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)sulfonylethenyl]-4-chlorobenzene |
InChI |
InChI=1S/C14H10BrClO2S/c15-12-3-7-14(8-4-12)19(17,18)10-9-11-1-5-13(16)6-2-11/h1-10H |
InChI Key |
QMLVJANFMZGLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
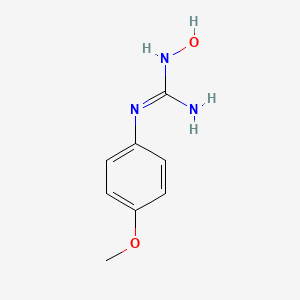
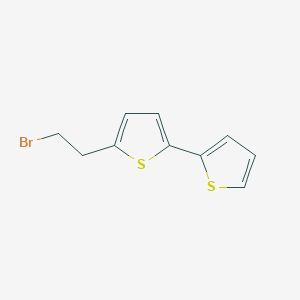
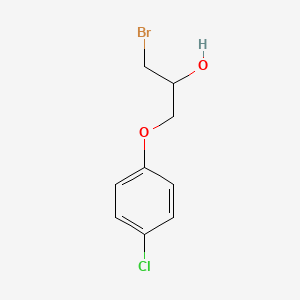
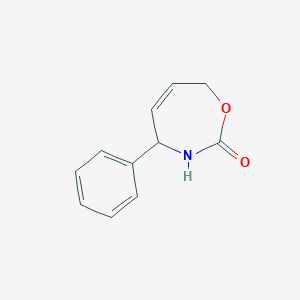
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)

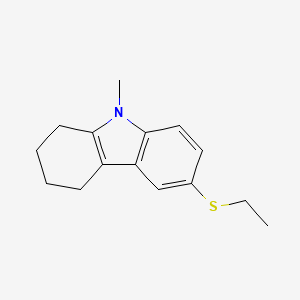
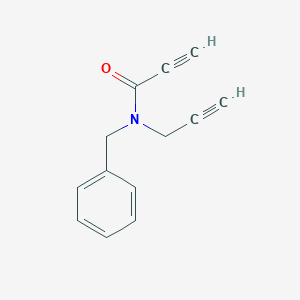
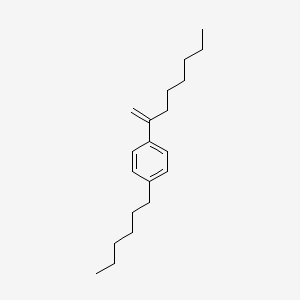
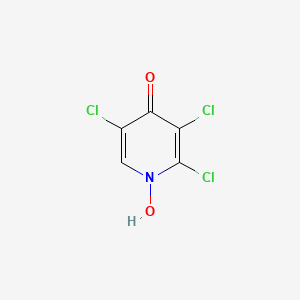
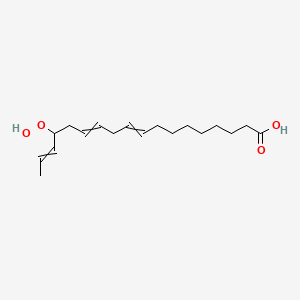
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
